An In-Depth Technical Guide to the Chemical Properties of 3-Mercapto-2-pentanone
An In-Depth Technical Guide to the Chemical Properties of 3-Mercapto-2-pentanone
This guide provides a comprehensive technical overview of 3-Mercapto-2-pentanone (CAS No. 67633-97-0), a fascinating bifunctional molecule that holds significant interest for researchers, scientists, and professionals in drug development and flavor chemistry. Its unique combination of a ketone and a thiol group within a compact carbon skeleton imparts a rich and complex reactivity profile, making it a valuable synthon and a potent flavor compound. This document delves into its synthesis, chemical and physical properties, reactivity, and safety considerations, offering field-proven insights and detailed experimental context.
Introduction: The Duality of a Mercapto-Ketone
3-Mercapto-2-pentanone, also known as 3-sulfanylpentan-2-one, is an organic compound that features a ketone functional group at the 2-position and a thiol (mercaptan) group at the 3-position of a pentane chain.[1][2] This arrangement, specifically an α-mercapto ketone, is central to its chemical behavior. The molecule exists as a racemic mixture.[3]
The presence of both a nucleophilic thiol and an electrophilic carbonyl group, along with acidic α-protons, makes 3-Mercapto-2-pentanone a versatile building block in organic synthesis.[4][5] Furthermore, its distinct organoleptic properties, often described as sulfurous, meaty, and roasted, have led to its application in the flavor and fragrance industry.[1][4]
Synthesis and Purification: A Nucleophilic Substitution Approach
The synthesis of α-mercapto ketones like 3-Mercapto-2-pentanone is most commonly and efficiently achieved through the nucleophilic substitution of an α-haloketone with a sulfur nucleophile. This method is favored for its reliability and the ready availability of starting materials.
Causality Behind Experimental Choices
The choice of an α-haloketone, such as 3-bromo-2-pentanone, as the electrophile is critical. The bromine atom at the α-position to the carbonyl group is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent ketone. Sodium hydrosulfide (NaSH) is an excellent choice for the sulfur nucleophile as it is a potent and readily available source of the hydrosulfide anion (HS⁻). The reaction is typically carried out in a polar protic solvent like ethanol to facilitate the dissolution of the reagents and to participate in the protonolysis of the intermediate thiolate.
Experimental Protocol: Synthesis of 3-Mercapto-2-pentanone
Reaction:
Caption: Synthesis of 3-Mercapto-2-pentanone via nucleophilic substitution.
Materials:
-
3-Bromo-2-pentanone
-
Sodium hydrosulfide (NaSH)
-
Ethanol, anhydrous
-
Hydrochloric acid, dilute (e.g., 1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-2-pentanone (1 equivalent) in anhydrous ethanol.
-
Cool the solution in an ice bath and add sodium hydrosulfide (1.1 equivalents) portion-wise, while stirring. Caution: Hydrogen sulfide gas may be evolved. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully acidify the mixture with dilute hydrochloric acid to a pH of ~5-6. This step protonates the intermediate thiolate.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Mercapto-2-pentanone.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Self-Validation: The purity of the synthesized 3-Mercapto-2-pentanone should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and its structure confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 3-Mercapto-2-pentanone is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 67633-97-0 | [1][6] |
| Molecular Formula | C₅H₁₀OS | [1][2] |
| Molecular Weight | 118.20 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Sulfurous, meaty, roasted, alliaceous | [1][4] |
| Boiling Point | 52 °C at 11 mmHg | [7] |
| Density | 0.988 g/cm³ at 25 °C | [7] |
| Refractive Index (n²⁰/D) | 1.4660 | [7] |
| Flash Point | 49.1 °C | [7] |
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-Mercapto-2-pentanone is governed by the interplay between the ketone and thiol functional groups.
Keto-Enol Tautomerism
Like other ketones with α-hydrogens, 3-Mercapto-2-pentanone exists in equilibrium with its enol tautomer.[2] This equilibrium is crucial as the enol form is a key intermediate in many reactions involving the α-carbon.
Caption: Keto-enol tautomerism of 3-Mercapto-2-pentanone.
Reactivity of the Thiol Group
The thiol group in 3-Mercapto-2-pentanone is nucleophilic and acidic.
-
S-Alkylation: The thiol can be deprotonated with a mild base to form a thiolate anion, which is a potent nucleophile. This thiolate can readily undergo S-alkylation with alkyl halides to form thioethers.
-
Oxidation to Disulfides: Mild oxidizing agents, such as iodine or air, can oxidize the thiol to a disulfide, forming a dimer.
Reactivity of the Ketone Group
The carbonyl group is electrophilic and can undergo nucleophilic addition reactions.
-
Reduction: The ketone can be selectively reduced to a secondary alcohol (3-mercapto-2-pentanol) using mild reducing agents like sodium borohydride (NaBH₄).[8][9] Stronger reducing agents may also reduce the thiol group.
Michael Addition (Thia-Michael Reaction)
The thiol group of 3-Mercapto-2-pentanone can act as a nucleophile in a Michael (or thia-Michael) addition to α,β-unsaturated carbonyl compounds.[10][11] This reaction is a powerful tool for carbon-sulfur bond formation.
Caption: Michael addition of 3-Mercapto-2-pentanone to an enone.
Spectroscopic Characterization
The structure of 3-Mercapto-2-pentanone can be unequivocally confirmed through a combination of spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | - A triplet for the methyl protons of the ethyl group. - A quartet for the methylene protons of the ethyl group. - A singlet for the methyl protons adjacent to the carbonyl group. - A multiplet for the proton at the 3-position. - A broad singlet for the thiol proton. |
| ¹³C NMR | - A signal for the carbonyl carbon (~200-210 ppm). - Signals for the five distinct carbon atoms in the molecule. |
| IR | - A strong absorption band for the C=O stretch (~1715 cm⁻¹). - A weak absorption band for the S-H stretch (~2550 cm⁻¹). |
| Mass Spec. | - A molecular ion peak (M⁺) at m/z = 118.[12] |
Applications in Research and Development
3-Mercapto-2-pentanone serves as a valuable intermediate in organic synthesis.[5] Its bifunctional nature allows for the construction of more complex molecules, including sulfur-containing heterocycles, which are prevalent in many pharmaceuticals. The thiol group can be used as a handle for conjugation to biomolecules or for the formation of self-assembled monolayers on gold surfaces. In the field of flavor and fragrance, it is used to impart savory, meaty, and roasted notes to food products.[1][4]
Safety and Handling
3-Mercapto-2-pentanone is a flammable liquid and should be handled with appropriate safety precautions.[13] It is an irritant to the skin and eyes.[13] All handling should be performed in a well-ventilated fume hood, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.
Conclusion
3-Mercapto-2-pentanone is a molecule with a rich and diverse chemical personality. Its synthesis is straightforward, and its dual functionality provides a platform for a wide range of chemical transformations. For researchers and drug development professionals, understanding the nuanced reactivity of this α-mercapto ketone opens doors to the design and synthesis of novel molecules with potential applications in medicine and materials science. Its established role in the flavor industry further underscores its commercial and scientific importance.
References
-
National Institute of Standards and Technology. (n.d.). 3-mercapto-2-pentanone. NIST Chemistry WebBook. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-mercapto-2-pentanone. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 3-Mercapto-2-pentanone (FDB013472). Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing alpha-halo-ketones.
-
Quora. (2024). What is the reaction mechanism of (S)-3-bromo-2-methylpentane with NaSH?. Retrieved from [Link]
- ChemicalBook. (n.d.). 3-Mercapto-2-pentanone. Retrieved from a general chemical supplier website.
- Alfa Chemistry. (n.d.). 3-Mercapto-2-pentanone. Retrieved from a general chemical supplier website.
-
OENO One. (2022). The varietal thiols 4-methyl-4-sulfanylpentan-2-one (4MSP), 3-sulfanylhexyl acetate (3SHA) and 3-sulfanylhexan-1-ol (3SH) are present at extremely low levels in wine (ng/L) yet are potent odorants and have extremely low sensory thresholds. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). 3-mercapto-2-pentanone. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-mercapto-3-pentanone. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 2-Mercapto-3-pentanone (FDB013811). Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-pentanone. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
-
Chegg. (2020). Solved • Propose a mechanism for the reaction of 3-. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
FooDB. (2011). Showing Compound 3-mercapto-4-methyl-2-pentanone (FDB029648). Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]
- ResearchGate. (n.d.). Alkylation of α-Sulfur-Containing Carbanions. Retrieved from a general research paper repository.
- Global Substance Registration System. (n.d.). 3-MERCAPTO-2-PENTANONE.
- Scribd. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
Brainly. (2017). [FREE] When 3-bromo-2,4-dimethylpentane is treated with sodium hydroxide, only one alkene is formed. Why?. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing α-keto acids and derivatives thereof.
-
Scribd. (n.d.). NMR Analysis of 3-Pentanone. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2021). Biomass burning plume chemistry: OH-radical-initiated oxidation of 3-penten-2-one and its main oxidation product. Retrieved from [Link]
- Atmospheric Chemistry and Physics. (n.d.). Biomass burning plume chemistry: OH radical initiated oxidation of 3-penten-2-one and its main oxidation product 2-hydroxypropan.
-
YouTube. (2020). Draw the 1H NMR Spectrum of 2-pentanone. Retrieved from [Link]
-
Organic Syntheses. (2022). Org. Synth. 2022, 99, 234-250. Retrieved from [Link]
-
MDPI. (n.d.). Conversion of a Thiol Precursor into Aroma Compound 4-mercapto-4-methyl-2-pentanone Using Microbial Cell Extracts. Retrieved from [Link]
-
PubChem. (n.d.). 2-Mercapto-3-pentanone. Retrieved from [Link]
- ResearchGate. (n.d.). Exploring low-temperature oxidation chemistry of 2- and 3-pentanone.
-
Brainly. (2021). [FREE] When (S)-3-bromo-2,3-dimethylpentane is treated with sodium chloride with water as the solvent, the. Retrieved from [Link]
-
Filo. (2024). The oxidation of pent- one ( 2 penta none) with nascent oxygen gives:... Retrieved from [Link]
Sources
- 1. 3-mercapto-2-pentanone [thegoodscentscompany.com]
- 2. Showing Compound 3-Mercapto-2-pentanone (FDB013472) - FooDB [foodb.ca]
- 3. scribd.com [scribd.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. 3-Mercapto-2-pentanone | 67633-97-0 [sigmaaldrich.com]
- 6. 3-Mercapto-2-pentanone | SIELC Technologies [sielc.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. 3-mercapto-2-pentanone [webbook.nist.gov]
- 13. 3-Bromo-2-pentanone | C5H9BrO | CID 10012249 - PubChem [pubchem.ncbi.nlm.nih.gov]
